Meliadubin B
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Overview
Description
Meliadubin B is a natural triterpenoid compound isolated from the barks of the Melia dubia Cav. tree. This compound has garnered attention due to its significant anti-inflammatory and antifungal properties. This compound effectively inhibits superoxide anion generation in human neutrophils and shows remarkable inhibition against the rice pathogenic fungus Magnaporthe oryzae .
Preparation Methods
Meliadubin B is typically isolated from the ethyl acetate partitioned layer of the methanolic extract of Melia dubia Cav. barks . The extraction process involves partitioning the methanolic extract based on their polarities, followed by chemical separation to isolate this compound
Chemical Reactions Analysis
Meliadubin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Meliadubin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: this compound’s anti-inflammatory properties make it a valuable compound for studying inflammatory pathways and developing new anti-inflammatory agents.
Mechanism of Action
Meliadubin B exerts its effects by inhibiting superoxide anion generation in human neutrophils and inhibiting inducible nitric oxide synthase . It binds to active sites of human inducible nitric oxide synthase through interactions with specific residues, which helps reduce neutrophilic inflammation . Additionally, this compound interacts with key active sites of trihydroxynaphthalene reductase, contributing to its antifungal activity .
Comparison with Similar Compounds
Meliadubin B is structurally similar to other triterpenoids, such as Meliadubin A, which is also isolated from Melia dubia Cav. barks . this compound exhibits unique biological activities, including significant anti-inflammatory and antifungal properties, which distinguish it from other triterpenoids . Other similar compounds include:
Meliadubin A: Another triterpenoid with similar anti-inflammatory properties but different antifungal activity.
Limonoids: A class of triterpenoids with various biological activities, including anti-inflammatory and anticancer properties.
Betulinic Acid: A triterpenoid with anti-inflammatory, anticancer, and antiviral properties.
This compound’s unique combination of anti-inflammatory and antifungal activities makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,3aS,5aR,6S,9S,10aR,10bR,12aS)-9-hydroxy-3a,6,10a,12a-tetramethyl-1-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,5a,7,9,10,10b,11,12-decahydro-1H-indeno[4,5-i][3]benzoxepine-6-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-19(2)9-8-10-20(3)21-13-15-30(7)23-11-12-24-27(4,22(23)14-16-29(21,30)6)17-25(31)34-18-28(24,5)26(32)33/h9,11,20-22,24-25,31H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24+,25-,27+,28+,29-,30+/m0/s1 |
InChI Key |
KBDSKOHZYLIRJW-NVWYCCQMSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(C[C@H](OC[C@@]4(C)C(=O)O)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CC(OCC4(C)C(=O)O)O)C)C)C |
Origin of Product |
United States |
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